7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves multiple steps, including the formation of the chromone core and subsequent functionalization The synthetic route typically starts with the preparation of the chromone core through cyclization reactionsIndustrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of inflammatory mediators or scavenging of free radicals, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one include:
7-Hydroxy-3-phenyl-4H-chromen-4-one: Known for its anti-inflammatory properties.
7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Used in proteomics research.
1-(4-Hydroxy-3-methoxyphenyl)methanediol: Studied for its potential biological activities .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-8-10-24(11-9-23)13-18-19(25)7-6-17-21(26)20(14-28-22(17)18)29-16-5-3-4-15(12-16)27-2/h3-7,12,14,25H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNYUXFPDKKXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC(=C4)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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